Ethyl 2-(3-bromophenyl)-2-oxoacetate
Overview
Description
Ethyl 2-(3-bromophenyl)-2-oxoacetate (EBPA) is an organic compound used in the synthesis of various organic compounds and pharmaceuticals. It is a colorless liquid with a low boiling point and a low melting point. EBPA is widely used in the pharmaceutical and chemical industry due to its versatility, stability, and low toxicity. It is also used as an intermediate in the synthesis of organic compounds, such as pharmaceuticals, dyes, and other organic compounds. EBPA is also used in the synthesis of various polymers, such as polyurethanes, polyesters, and polycarbonates.
Scientific Research Applications
Synthetic Applications in Heterocycles
Ethyl 2-(3-bromophenyl)-2-oxoacetate has been utilized in the synthesis of complex heterocyclic compounds. A study by Allin et al. (2005) demonstrated its use in radical cyclization reactions with azoles, resulting in the formation of tri- and tetra-cyclic heterocycles. This showcases the compound's utility in constructing molecular structures with potential pharmaceutical applications (Allin et al., 2005).
Role in Catalytic Asymmetric Hydrogenation
The compound has been applied in the field of catalytic asymmetric hydrogenation. Li et al. (2011) described its use in the formal synthesis of the cognitive enhancer T-588, highlighting the compound's significance in the synthesis of biologically active molecules (Li et al., 2011).
Contributions to Molecular Docking and Drug Development
Ethyl 2-(3-bromophenyl)-2-oxoacetate plays a role in molecular docking studies and drug development. Ragavan et al. (2020) utilized a derivative of this compound in exploring treatments for breast cancer, indicating its relevance in medicinal chemistry and oncology research (Ragavan et al., 2020).
Use in Synthesizing Novel Compounds with Biological Activities
The compound has been instrumental in the synthesis of new chemical entities with potential biological activities. Ghelani et al. (2017) reported its use in creating novel indazole bearing oxadiazole derivatives, which were then screened for antimicrobial activity (Ghelani et al., 2017).
properties
IUPAC Name |
ethyl 2-(3-bromophenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPWKTIUMGLHFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482539 | |
Record name | ethyl 2-(3-bromophenyl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromophenyl)-2-oxoacetate | |
CAS RN |
62123-80-2 | |
Record name | ethyl 2-(3-bromophenyl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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